molecular formula C21H16ClF3N4O3 B11215183 5-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11215183
M. Wt: 464.8 g/mol
InChI Key: ZTPCLJUEAMTVFA-UHFFFAOYSA-N
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Description

5-(2H-1,3-Benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinated solvents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-Benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

5-(2H-1,3-Benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anti-cancer, or anti-viral agent.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-(2H-1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its trifluoromethyl group and pyrazolopyrimidine core. These features confer unique chemical and biological properties, such as increased stability and specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H16ClF3N4O3

Molecular Weight

464.8 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H16ClF3N4O3/c22-12-3-1-2-4-13(12)27-20(30)15-9-19-26-14(8-18(21(23,24)25)29(19)28-15)11-5-6-16-17(7-11)32-10-31-16/h1-7,9,14,18,26H,8,10H2,(H,27,30)

InChI Key

ZTPCLJUEAMTVFA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=CC=C3Cl)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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